4-Isopropylpyridine
Overview
Description
4-Isopropylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, where the hydrogen atom at the fourth position is replaced by an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Isopropylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(pyridin-4-yl)ethanone with n-butyllithium in tetrahydrofuran (THF) at 0°C. The resulting mixture is then treated with palladium hydroxide under a hydrogen atmosphere to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be synthesized by reacting methyl isonicotinate with isopropylmagnesium bromide. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using hydrogen peroxide in acetic acid.
Reduction: Reduction with lithium aluminium hydride leads to the formation of dihydropyridine derivatives.
Substitution: It can undergo electrophilic substitution reactions with organolithium reagents to form tri- and di-substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminium hydride in an inert solvent.
Substitution: Organolithium reagents such as t-butyl-lithium in the presence of electrophiles like benzyl chloride.
Major Products
Oxidation: this compound N-oxide.
Reduction: Dihydropyridine derivatives.
Substitution: Tri- and di-substituted pyridines.
Scientific Research Applications
4-Isopropylpyridine has several scientific research applications:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of surfactants and other industrial additives.
Mechanism of Action
The mechanism of action of 4-Isopropylpyridine involves its interaction with specific molecular targets. For instance, in reduction reactions, it forms N-lithio-dihydropyridines, which then undergo further transformations. The pathways involved in its reactions are typically governed by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-Propylpyridine
- 4-Methylpyridine
- 4-Ethylpyridine
Comparison
4-Isopropylpyridine is unique due to the presence of the isopropyl group at the fourth position, which imparts distinct chemical properties compared to its analogs. For example, 4-Propylpyridine has a straight-chain alkyl group, whereas this compound has a branched alkyl group, leading to differences in reactivity and steric effects .
Properties
IUPAC Name |
4-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXNJWEDDQLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061013 | |
Record name | 4-Isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Isopropylpyridine | |
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CAS No. |
696-30-0 | |
Record name | 4-Isopropylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.723 | |
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Record name | 4-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC9488R41O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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